(E)-N'-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE
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Overview
Description
(E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. This structure is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a thiophene derivative with a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include cyanide salts and methylating agents.
Formation of the Imidamide Moiety: The final step involves the reaction of the thienopyrimidine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the imidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium methoxide, methyl iodide, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Research: It is used in studies investigating its effects on various cancer cell lines, showing promising cytotoxic activities.
Chemical Biology: The compound serves as a tool for studying the mechanisms of action of kinase inhibitors and their effects on cellular pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, primarily cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDKs and have shown similar cytotoxic activities against cancer cell lines.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
(E)-N’-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE is unique due to its specific thienopyrimidine core, which provides distinct electronic and steric properties that enhance its binding affinity and selectivity for CDKs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-11-13(9-18)23-17-14(11)16(19-10-22(2)3)20-15(21-17)12-7-5-4-6-8-12/h4-8,10H,1-3H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZQSLMBXHEQV-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N=CN(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=NC(=C12)/N=C/N(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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